

# An In-depth Technical Guide to the Immunomodulatory Properties of NKTR-255

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Anticancer agent 255*

Cat. No.: *B15582628*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

NKTR-255 is an investigational immunotherapeutic agent designed to harness the body's own immune system to fight cancer. It is a polymer-conjugated form of recombinant human interleukin-15 (rhIL-15), a cytokine known for its critical role in the development, survival, and activation of natural killer (NK) cells and CD8+ T cells.<sup>[1][2][3]</sup> The polymer conjugation technology is engineered to optimize the pharmacokinetic and pharmacodynamic profile of IL-15, leading to sustained signaling and enhanced anti-tumor immune responses.<sup>[3][4]</sup> This technical guide provides a comprehensive overview of the immunomodulatory properties of NKTR-255, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining experimental protocols.

## Mechanism of Action: Enhanced IL-15 Signaling

NKTR-255 is designed to optimally engage the IL-15 receptor complex, which consists of the high-affinity IL-15 receptor alpha (IL-15R $\alpha$ ) subunit and the shared IL-2/IL-15 receptor beta (IL-2R $\beta$ ) and common gamma chain (yc) subunits.<sup>[5]</sup> IL-15 signaling is crucial for the proliferation and survival of NK cells and the generation and maintenance of memory CD8+ T cells.<sup>[1]</sup>

NKTR-255's primary mechanism involves stimulating the proliferation and activation of NK cells and CD8+ T cells.<sup>[1][2]</sup> Preclinical studies have shown that NKTR-255 acts as an IL-15R $\alpha\beta$  agonist on CD8+ T cells, leading to a broad activation of these cells and a skewing towards a

memory phenotype.<sup>[1][6]</sup> Interestingly, while cis-presentation of NKTR-255 by IL-15R $\alpha$  on CD8+ T cells is important for their response, NK cells do not require cis-presentation to respond to NKTR-255.<sup>[1][6][7]</sup> NKTR-255 can also form soluble complexes with IL-15R $\alpha$ , which then act as superagonists that preferentially stimulate NK cells.<sup>[1][6][7]</sup>

The polymer conjugation of NKTR-255 extends its half-life in circulation, leading to prolonged engagement of the IL-15 receptor and sustained downstream signaling.<sup>[3][4]</sup> This results in a durable expansion and activation of NK and CD8+ T cell populations, which are critical for mediating anti-tumor immunity.<sup>[3][8]</sup>

## Signaling Pathway Diagram



[Click to download full resolution via product page](#)

Caption: NKTR-255 signaling in CD8+ T cells and NK cells.

## Preclinical Data Summary

Preclinical studies in murine and non-human primate models have consistently demonstrated the potent immunomodulatory effects of NKTR-255.

| Study Type | Model                      | Key Findings                                                                                               | Reference             |
|------------|----------------------------|------------------------------------------------------------------------------------------------------------|-----------------------|
| In vivo    | Wild-type mice             | Single dose of NKTR-255 induced a 2.5-fold expansion of CD8+ T cells and a 2.0-fold expansion of NK cells. | [1][2][3][4][6][7][9] |
| In vivo    | Daudi lymphoma mouse model | NKTR-255 in combination with rituximab prolonged survival compared to single-agent treatment.              | [1]                   |
| In vivo    | Xenogeneic lymphoma model  | NKTR-255 enhanced the in vivo antitumor efficacy of human CD19 CAR-T cells.                                | [8]                   |
| In vivo    | Non-human primates         | NKTR-255 enhanced in vivo proliferation and accumulation of T and NK cells.                                | [8]                   |

## Clinical Data Summary

Clinical trials are evaluating NKTR-255 as a monotherapy and in combination with other cancer therapies, including monoclonal antibodies and CAR-T cell therapies.

| Trial Identifier | Phase | Indication                                                     | Combination Agent                         | Key Findings                                                                                                                                                 | Reference                   |
|------------------|-------|----------------------------------------------------------------|-------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------|
| NCT03233854      | 1     | Relapsed/Refractory B-cell Acute Lymphoblastic Leukemia        | CD19-22 CAR-T                             | 8 of 9 patients (89%) achieved measurable residual disease-negative remission. 12-month progression-free survival was 67% (vs. 38% for historical controls). | [5][10][11][12][13][14][15] |
| NCT05664217      | 2     | Relapsed/Refractory Large B-cell Lymphoma                      | CD19-directed CAR-T                       | 6-month complete response rate of 73% in the NKTR-255 arm versus 50% in the placebo arm.                                                                     | [16]                        |
| NCT04136756      | 1     | Relapsed/Refractory Multiple Myeloma or Non-Hodgkin's Lymphoma | Monotherapy or with Daratumumab/Rituximab | Dose-escalation study to determine safety and recommend a Phase 2 dose.                                                                                      | [1][17]                     |

## Experimental Protocols

### Preclinical In Vivo Mouse Model: Daudi Lymphoma

A commonly used preclinical model to evaluate the anti-tumor efficacy of NKTR-255 involves the use of immunodeficient mice bearing Daudi lymphoma xenografts.[\[4\]](#)

- Cell Line: Daudi, a human B-cell lymphoma cell line, is cultured under standard conditions.
- Animal Model: Severe combined immunodeficient (SCID) mice are typically used.
- Tumor Implantation: A specified number of Daudi cells (e.g.,  $5 \times 10^6$ ) are injected intravenously into the mice.
- Treatment: Once tumor engraftment is confirmed (e.g., through bioluminescence imaging), mice are randomized into treatment groups. NKTR-255 is administered, often intraperitoneally or intravenously, at various dose levels and schedules, both as a monotherapy and in combination with other agents like rituximab.
- Efficacy Assessment: Tumor burden is monitored regularly. The primary endpoint is typically overall survival, with tumor growth inhibition as a secondary endpoint.
- Immunophenotyping: At the end of the study, spleens and peripheral blood can be harvested to analyze the expansion and activation of immune cell populations, such as NK cells and CD8+ T cells, by flow cytometry.

### Clinical Trial Protocol: NKTR-255 with CD19-22 CAR-T Cell Therapy (NCT03233854)

This Phase 1 study evaluated the safety and efficacy of NKTR-255 in combination with bispecific CD19- and CD22-targeting CAR-T cells in patients with relapsed or refractory B-cell acute lymphoblastic leukemia.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Patient Population: Adults with relapsed or refractory B-cell acute lymphoblastic leukemia.
- Lymphodepletion: Patients received a standard lymphodepleting chemotherapy regimen of cyclophosphamide and fludarabine on days -5, -4, and -3 prior to CAR-T infusion.

- CAR-T Infusion: A single dose of CD19-22 CAR-T cells was administered intravenously on day 0.
- NKTR-255 Administration: NKTR-255 was administered intravenously starting on day +14. The study employed a dose-escalation design with cohorts receiving 1.5  $\mu$ g/kg, 3.0  $\mu$ g/kg, and 6.0  $\mu$ g/kg.[14][15]
- Treatment Cycles: Patients could receive repeated doses of NKTR-255 every 28 days for up to 6 cycles.
- Endpoints: The primary endpoints were safety and the determination of the recommended Phase 2 dose. Secondary endpoints included overall response rate, duration of response, and progression-free survival.
- Correlative Studies: Blood and cerebrospinal fluid samples were collected to assess CAR-T cell kinetics, cytokine profiles, and other immunological parameters.[11][13]

## Experimental and Clinical Workflows

### Preclinical Murine Model Workflow

## Preclinical Murine Model Workflow

[Click to download full resolution via product page](#)

Caption: A generalized workflow for preclinical evaluation of NKTR-255.

## Clinical Trial Workflow (NCT03233854)

NCT03233854 Clinical Trial Workflow



[Click to download full resolution via product page](#)

Caption: Workflow of the Phase 1 trial of NKTR-255 with CAR-T therapy.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [nektar.com](http://nektar.com) [nektar.com]
- 2. [researchgate.net](http://researchgate.net) [researchgate.net]
- 3. NKTR-255 is a polymer-conjugated IL-15 with unique mechanisms of action on T and natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [researchgate.net](http://researchgate.net) [researchgate.net]
- 5. [bookcafe.yuntsg.com](http://bookcafe.yuntsg.com) [bookcafe.yuntsg.com]
- 6. NKTR-255 is a polymer-conjugated IL-15 with unique mechanisms of action on T and natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI - NKTR-255 is a polymer-conjugated IL-15 with unique mechanisms of action on T and natural killer cells [jci.org]
- 8. Nektar and Collaborators Announce Publication in Blood Advances of Preclinical Data Demonstrating NKTR-255, a Novel Polymer-conjugated Human IL-15, Improves Efficacy of CD19-targeted CAR-T Cell Immunotherapy [prnewswire.com]
- 9. [mdanderson.elsevierpure.com](http://mdanderson.elsevierpure.com) [mdanderson.elsevierpure.com]
- 10. [ClinicalTrials.gov](http://ClinicalTrials.gov) [clinicaltrials.gov]
- 11. [cancernetwork.com](http://cancernetwork.com) [cancernetwork.com]
- 12. Nektar Announces Publication in Blood of Phase 1 Data for Novel IL-15 Agonist NKTR-255 in Combination with Autologous CD19-22 CAR-T Cell Therapy in Patients with B-cell Acute Lymphoblastic Leukemia | Nektar Therapeutics [ir.nektar.com]
- 13. [ashpublications.org](http://ashpublications.org) [ashpublications.org]
- 14. A phase 1 clinical trial of NKTR-255 with CD19-22 CAR T-cell therapy for refractory B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [ashpublications.org](http://ashpublications.org) [ashpublications.org]

- 16. onclive.com [onclive.com]
- 17. Phase I study protocol: NKTR-255 as monotherapy or combined with daratumumab or rituximab in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Immunomodulatory Properties of NKTR-255]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15582628#investigating-the-immunomodulatory-properties-of-nktr-255]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)